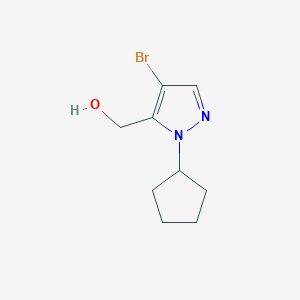

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

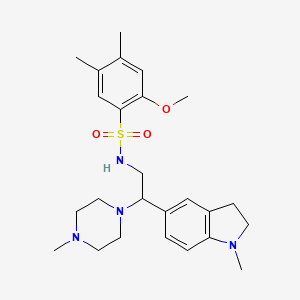

“(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12. It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole compounds, including “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol”, often involves the use of palladium catalysts . A common method involves the reaction of diazo compounds and alkynyl bromides to give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a bromine atom and a cyclopentyl group. The methanol group is attached to the pyrazole ring.Chemical Reactions Analysis

Pyrazole compounds, including “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol”, can undergo various chemical reactions. For example, 4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : A related compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, was synthesized through oxidation of a methanol derivative. The study focused on the structural characteristics of the pyrazole ring and its dihedral angles with bromophenyl and chlorophenyl rings (Li et al., 2012).

Antimicrobial and Antiproliferative Activities : Research into the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, which are structurally similar to the compound , showed moderate to good antiproliferative activity (Narayana et al., 2009).

Novel Synthesis Methods : A study on novel and efficient synthesis methods for pyrazole derivatives, which are closely related to the compound, revealed new methods for creating derivatives via condensation reactions (Hote & Lokhande, 2014).

Magnetic Properties in Coordination Polymers : The coordination of methanol in the construction of coordination polymers was explored, demonstrating how the use of methanol can lead to variations in magnetic properties in these polymers (Liu, Zhang, & Zhu, 2009).

Antibacterial and Antioxidant Activities : Pyrazole derivatives have been studied for their antibacterial and antioxidant activities. These compounds showed moderate activity in both respects, highlighting their potential in medical applications (Lynda, 2021).

Efficient Synthesis of Methanol : A study on the eco-friendly synthesis of methanol from carbon dioxide using an iron(II) scorpionate catalyst included pyrazol-1-yl derivatives, demonstrating a novel approach to methanol production (Ribeiro, Martins, & Pombeiro, 2017).

Eigenschaften

IUPAC Name |

(4-bromo-2-cyclopentylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGLFNNWOVKWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)